Ac-Gly-Osu

説明

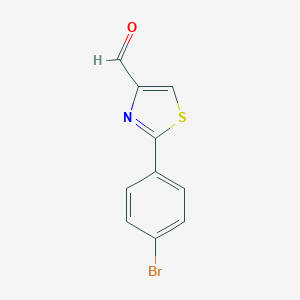

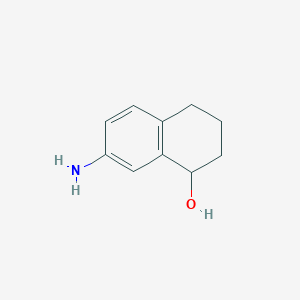

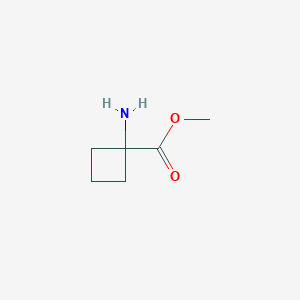

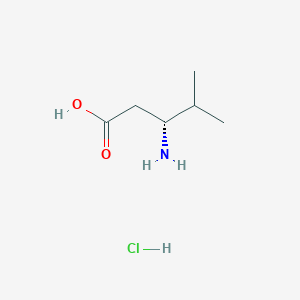

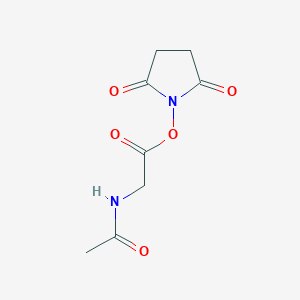

Ac-Gly-Osu is a chemical compound with the molecular formula C8H10N2O5 . It is used in the field of chemistry, particularly in the synthesis of substances . The structure of Ac-Gly-Osu contains a total of 25 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 hydroxylamine (aliphatic) .

Molecular Structure Analysis

The molecular structure of Ac-Gly-Osu is characterized by several features. It contains a total of 25 bonds, including 15 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 hydroxylamine (aliphatic) .

Chemical Reactions Analysis

Chemical reactions involving Ac-Gly-Osu are complex and involve multiple steps. A review on key developments towards chemical O-glycosylations in the current century provides some insights into these reactions . Another study on recent advances in stereoselective chemical O-glycosylation reactions also discusses the reactions involving compounds like Ac-Gly-Osu .

科学的研究の応用

Green Chemistry in Pharmaceutical Manufacturing

- Key Green Chemistry Research Areas: Pharmaceutical manufacturers emphasize integrating green chemistry and green engineering into the industry. This approach aims to improve environmental sustainability in pharmaceutical production, which may indirectly relate to the synthesis and application of compounds like Ac-Gly-Osu (Constable et al., 2007).

Advanced Materials and Nanotechnology

- Reduced Graphene Oxide by Chemical Graphitization: The study explores novel reducing agents for graphene oxide, which might be relevant for understanding the chemical properties and potential applications of Ac-Gly-Osu in materials science (Moon et al., 2010).

Translational Glycobiology

- Patient-Oriented Glycoscience Research: This research discusses how glycan structures relate to biological and chemical processes. It highlights the potential role of glycobiology in developing therapeutic applications, which could be relevant for Ac-Gly-Osu (Sackstein, 2016).

Plant Stress Resistance

- Roles of Glycine Betaine and Proline in Improving Plant Stress Resistance: The study explores the role of organic osmolytes in plant stress tolerance. The relevance to Ac-Gly-Osu may lie in understanding how similar compounds function in biological systems (Ashraf & Foolad, 2007).

Chemical Reaction Dynamics

- Photochemical Sensitization and Magnetic Field Effect: Examines chemical reactions under specific conditions, which could provide insight into the reactivity and potential applications of Ac-Gly-Osu (Morita & Ohmuro, 2002).

Biomedical Research

- Synthesis of RGD-Peptide Modified Poly(Ester-Urethane) Urea Electrospun Nanofibers: Discusses the development of biomimetic surfaces for vascular tissue engineering, potentially relevant for the biomedical applications of Ac-Gly-Osu (Zhu et al., 2017).

Data Systems and Technology in Research

- Integration of Data Systems and Technology: Addresses the integration of data across various research projects, essential for comprehensive research in areas like the applications of Ac-Gly-Osu (Hobbie et al., 2012).

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5/c1-5(11)9-4-8(14)15-10-6(12)2-3-7(10)13/h2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVAAZXLYPUDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454679 | |

| Record name | Ac-Gly-Osu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Gly-Osu | |

CAS RN |

24715-24-0 | |

| Record name | Ac-Gly-Osu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)